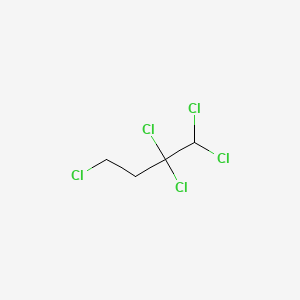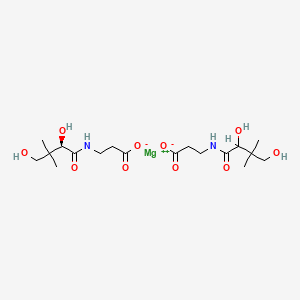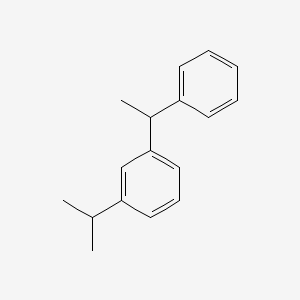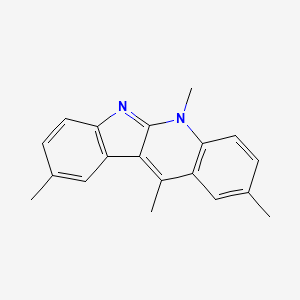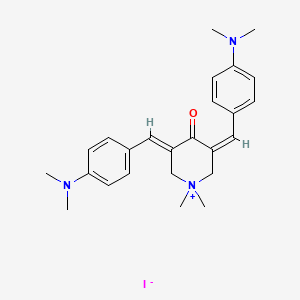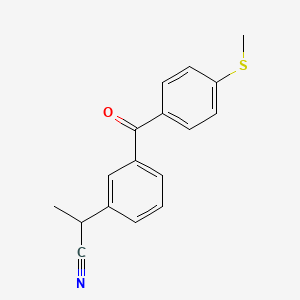
2-(3-(4-(Methylthio)benzoyl)phenyl)propiononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 298-158-0, also known as 1,3,5-triazine-2,4,6-triamine, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-triazine-2,4,6-triamine can be synthesized through several methods. One common synthetic route involves the reaction of dicyandiamide with ammonia under high temperature and pressure conditions. The reaction typically proceeds as follows:
C2H4N4+NH3→C3H6N6
Industrial Production Methods
In industrial settings, the production of 1,3,5-triazine-2,4,6-triamine often involves large-scale reactors where dicyandiamide and ammonia are combined under controlled conditions. The reaction is monitored to ensure optimal yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form simpler amine compounds.
Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various triazine derivatives, while substitution reactions can introduce different functional groups into the triazine ring.
Scientific Research Applications
1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of resins, adhesives, and other industrial materials.
Mechanism of Action
The mechanism by which 1,3,5-triazine-2,4,6-triamine exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. The compound can also interact with various enzymes and proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
1,3,5-triazine-2,4,6-triamine can be compared with other similar compounds, such as melamine and cyanuric acid. While all these compounds share a triazine ring structure, they differ in their functional groups and specific applications. For instance:
Melamine: Used primarily in the production of melamine resins and laminates.
Cyanuric Acid: Commonly used in swimming pool water treatment as a stabilizer for chlorine.
The uniqueness of 1,3,5-triazine-2,4,6-triamine lies in its versatility and wide range of applications across different fields.
Properties
CAS No. |
93778-23-5 |
|---|---|
Molecular Formula |
C17H15NOS |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-[3-(4-methylsulfanylbenzoyl)phenyl]propanenitrile |
InChI |
InChI=1S/C17H15NOS/c1-12(11-18)14-4-3-5-15(10-14)17(19)13-6-8-16(20-2)9-7-13/h3-10,12H,1-2H3 |
InChI Key |
VDFWINOWYAVRQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


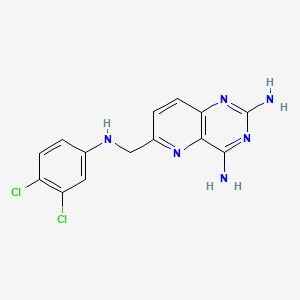

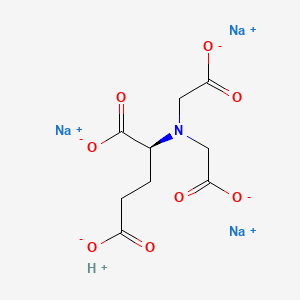
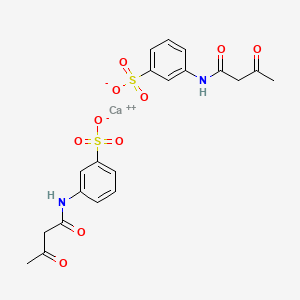
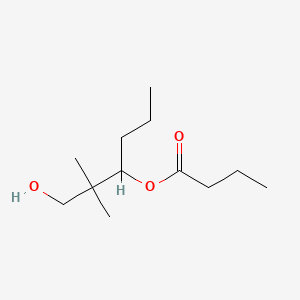
![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)

